N,N'-Dimethylsulfonyl Dofetilide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

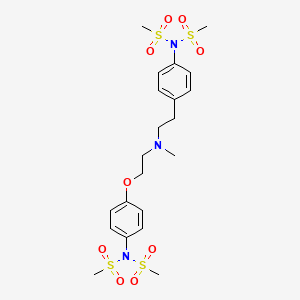

N,N'-Dimethylsulfonyl Dofetilide (CAS 176447-94-2), also known as Dofetilide Related Compound A or N-Desmethyldofetilide, is a structural analog of the class III antiarrhythmic drug dofetilide. Its molecular formula is C₁₈H₂₅N₃O₅S₂, characterized by the absence of a methyl group compared to the parent compound. It serves as a pharmaceutical secondary standard for quality control and analytical research .

准备方法

The synthesis of N,N'-Dimethylsulfonyl Dofetilide] involves several steps, including the reaction of dimethylsulfonylamino groups with phenylethyl and phenoxyethyl groups. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The compound is then purified and stored at -20°C to maintain its stability .

化学反应分析

N,N'-Dimethylsulfonyl Dofetilide] undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

N,N'-Dimethylsulfonyl Dofetilide] has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Utilized in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the production of specialized chemicals and materials.

作用机制

The mechanism of action of N,N'-Dimethylsulfonyl Dofetilide] involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry.

相似化合物的比较

Comparison with Structural Analogs

Dofetilide and Derivatives (Dofe54, Dofe33)

- Dofetilide: Exhibits high-affinity HERG blockade (IC₅₀ = 12 nM) and concentration-dependent APD prolongation in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

- Dofe54 : A high-affinity derivative with similar HERG blockade potency (EC₅₀ ≈ 10 nM) but enhanced APD prolongation efficiency. At 30 nM, APD₉₀ reaches 180% of baseline, suggesting stronger pharmacodynamic effects .

- Dofe33 : A low-affinity derivative with reduced HERG interaction (EC₅₀ > 1 µM) and minimal APD prolongation (<120% of baseline at 100 nM) .

| Parameter | Dofetilide | Dofe54 | Dofe33 |

|---|---|---|---|

| HERG IC₅₀ | 12 nM | ~10 nM | >1 µM |

| APD₉₀ Prolongation | 150% (10 nM) | 180% (30 nM) | <120% (100 nM) |

Structural Insight : The absence of a methyl group in N,N'-Dimethylsulfonyl Dofetilide may reduce HERG binding affinity compared to dofetilide, analogous to the reduced potency observed in Dofe33.

UK-68,798 (Dofetilide)

UK-68,798, the original code name for dofetilide, selectively blocks HERG channels at nanomolar concentrations (EC₅₀ = 5 nM–1 µM) without affecting sodium or calcium currents. It increases ventricular effective refractory period (ERP) in a frequency-independent manner, a hallmark of class III antiarrhythmics .

Pharmacodynamic Comparisons

HERG Channel Blockade

- Wild-Type HERG : Dofetilide binds to the open state of HERG with high affinity (IC₅₀ = 0.125 µM). Mutations like F656V (S6 domain) reduce binding affinity 120-fold (IC₅₀ = 15 µM), highlighting the critical role of Phe656 in drug-channel interaction .

- Y652 Residue : Fluorination of Tyr652 reduces dofetilide potency (IC₅₀ increases 10-fold), while Phe656 modifications have minimal impact .

| HERG Variant | Dofetilide IC₅₀ | Effect on Binding |

|---|---|---|

| Wild-Type | 0.125 µM | Baseline |

| F656V | 15 µM | 120-fold reduction |

| Y652 Fluorinated | 1.2 µM | 10-fold reduction |

Clinical Efficacy

In a trial comparing dofetilide (n=40), propafenone (class IC antiarrhythmic, n=41), and placebo (n=41) for preventing paroxysmal supraventricular tachycardia (PSVT), dofetilide showed superior efficacy (p<0.05) with fewer proarrhythmic events than propafenone .

Structure-Activity Relationship (SAR) Insights

- Sulfonylurea Derivatives : Compounds with aromatic substituents (e.g., naphthyl groups) exhibit lower IC₅₀ values for H3 receptor antagonism (e.g., compound 56: IC₅₀ = 0.08 µM) . Steric effects dominate over electronic effects in modulating potency.

- Methanesulfonanilide Core : The sulfonyl group in dofetilide derivatives is critical for HERG binding. Modifications here (e.g., dimethylsulfonyl in this compound) may alter steric hindrance or hydrogen bonding .

Data Tables

Table 1: HERG Blockade and APD Effects

Table 2: Clinical Antiarrhythmic Comparison

| Drug | Mechanism | PSVT Prevention Efficacy | Proarrhythmic Risk |

|---|---|---|---|

| Dofetilide | Class III | High | Moderate |

| Propafenone | Class IC | Moderate | High |

常见问题

Basic Research Questions

Q. What is the primary electrophysiological mechanism of N,N'-Dimethylsulfonyl Dofetilide in cardiac studies?

this compound acts as a selective blocker of the hERG (KV11.1) potassium channel, inhibiting the rapid delayed-rectifier K⁺ current (IKr). This prolongs the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic agents. Experimental validation in rabbit ventricular myocytes shows APD prolongation at concentrations as low as 7.5 nM, with no arrhythmias observed below 100 nM .

Q. What in vitro models are recommended for studying its effects on cardiac repolarization?

The isolated Langendorff-perfused rabbit heart model is widely used. Parameters such as monophasic action potential duration at 90% repolarization (MAPD90) and ventricular effective refractory period (VERP) are measured at varying cycle lengths (e.g., 200–500 ms). Computer simulations (e.g., LabHEART software) complement experimental data by modeling APD90 under IKr and IKs blockade .

Q. How is the purity of this compound validated for pharmacological studies?

Purity (≥99%) is confirmed via gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC). Distillation range (164.5–167.5°C) and solvent compatibility (e.g., miscibility with water and organic solvents) are critical quality controls, as per USP standards for related sulfonamide compounds .

Advanced Research Questions

Q. How should researchers design concentration-response experiments to determine IC₅₀ values?

- Experimental Protocol : Use cumulative dosing (e.g., 7.5–100 nM) in isolated heart models. Measure effects 15 minutes post-administration to ensure steady-state conditions.

- Data Analysis : IC₅₀ is calculated using nonlinear regression of concentration–response curves. For this compound, the IC₅₀ for VERP inhibition is 15 nM at a cycle length of 500 ms .

- Validation : Cross-validate with computational models (e.g., LabHEART simulations of IKr blockade) to reconcile in vitro and in silico results .

Q. How can contradictory findings about its role in Na⁺/Ca²⁺ exchanger (NCX) activation be resolved?

Recent studies suggest dual mechanisms:

- Primary Mechanism : K⁺ channel blockade dominates at therapeutic concentrations (e.g., 7.5 nM).

- Secondary Mechanism : NCX activation may occur at higher concentrations or under ischemic conditions. Methodology : Use patch-clamp electrophysiology to isolate IKr and NCX currents. Validate with fluorescence-based Ca²⁺ flux assays in cardiomyocytes .

Q. What statistical methods address QTc prolongation variability in clinical trials?

- Approach : Apply repeated-measures ANOVA with Bonferroni correction for multiple comparisons. Baseline QTc (448.9 ± 33.2 msec) vs. post-dose intervals (e.g., 464.5 ± 43.1 msec after first dose) are analyzed for significance (p < 0.05).

- Risk Mitigation : Exclude subjects with baseline QTc >460 msec to reduce torsade de pointes risk .

Q. How do synthesis methods ensure structural fidelity for dimethylsulfonyl derivatives?

- Key Steps : React methanesulfonamide intermediates with halogenated aromatic precursors under basic conditions (e.g., triethylamine).

- Purification : Use recrystallization or column chromatography to isolate the final product. Intermediate validation via NMR and mass spectrometry ensures correct functional group incorporation .

Q. Data Contradiction Analysis

Q. Why do efficacy outcomes (e.g., cardioversion success) vary between preclinical and clinical studies?

- Preclinical Data : In rabbit models, 7.5 nM achieves APD prolongation without arrhythmias.

- Clinical Data : Human trials show 58% cardioversion success but 1.6% torsade de pointes incidence. Resolution : Species-specific differences in hERG expression and metabolic clearance require dose adjustments. Human-derived induced pluripotent stem cell (iPSC) cardiomyocytes are recommended for translational studies .

属性

CAS 编号 |

937194-91-7 |

|---|---|

分子式 |

C21H31N3O9S4 |

分子量 |

597.731 |

IUPAC 名称 |

N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |

InChI |

InChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3 |

InChI 键 |

WETMONLFOJVEKD-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |

同义词 |

N-[4-[2-[[2-[4-[Bis(methylsulfonyl)amino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。